Carnobacteriocin B2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
XNYGNGVSCSKTKCSVNWGQAFQERYTAGINSF |
Origin of Product |
United States |
Molecular and Genetic Architecture of Carnobacteriocin B2
Gene Encoding the Carnobacteriocin B2 Precursor (cbnB2)
The structural gene responsible for producing the precursor of this compound is designated cbnB2. cpu-bioinfor.orgualberta.ca This gene encodes a pre-peptide that undergoes post-translational modification to become the mature, active bacteriocin (B1578144). nih.gov
Plasmid Localization of cbnB2 (e.g., pCP40)
The cbnB2 gene is typically located on a plasmid. ualberta.canih.gov In the well-studied Carnobacterium piscicola LV17B strain, this gene is found on the 61-kb plasmid known as pCP40. oup.comualberta.canih.gov The presence of this plasmid is directly linked to the production of this compound. ualberta.ca The production of another bacteriocin, Carnobacteriocin BM1, which is chromosomally encoded, is also dependent on the presence of the pCP40 plasmid. ualberta.caresearchgate.net
Chromosomal Integration Considerations and Variants
While the primary location of cbnB2 is plasmid-borne, the broader context of bacteriocin genetics includes instances of chromosomal integration of bacteriocin-related genes. ualberta.canih.gov For instance, the structural gene for Carnobacteriocin BM1, cbnBM1, is located on the chromosome, yet its expression relies on factors encoded by the pCP40 plasmid. ualberta.canih.gov The concept of chromosomal integration is a key mechanism for the stable inheritance of genetic traits, and while not the primary state for cbnB2, it represents an important aspect of bacterial genetics. nih.govnih.gov
Genetic Loci Associated with this compound Production and Immunity
The production of and immunity to this compound are governed by a cluster of genes located in close proximity to cbnB2. asm.orgasm.org
Gene Clusters and Operon Organization
The genes involved in this compound production are organized into operons, which are clusters of genes transcribed together. oup.comasm.org The this compound locus on plasmid pCP40 includes not only the structural gene cbnB2 but also the immunity gene cbiB2, located downstream. ualberta.caresearchgate.netasm.org This genetic arrangement is a common feature for class II bacteriocins. asm.org
Upstream of the cbnB2 and cbiB2 genes, there are additional gene clusters, such as cbnXY and cbnSKRTD. asm.org The products of cbnK and cbnR are similar to proteins in two-component signal transduction systems, which are involved in regulating gene expression in response to environmental stimuli. asm.org The cbnT and cbnD gene products show homology to proteins involved in secretion systems. asm.org This entire locus contains the necessary genetic information for the production of and immunity to both the plasmid-encoded this compound and the chromosomally encoded Carnobacteriocin BM1. asm.org The regulation of these operons is coordinated and controlled by an inducer molecule. asm.org
Identification of cbnB2 Variants (e.g., this compound.2)
Genomic studies have identified variants of this compound. mdpi.com For example, this compound.2 was discovered in the genome of C. maltaromaticum F7. mdpi.com This variant has a substitution of asparagine with tyrosine at position 20 of the amino acid sequence. mdpi.com The identification of such variants highlights the natural diversity of bacteriocins. mdpi.com
Structural Gene Homology and Phylogenetic Analysis of this compound
This compound is classified as a class IIa bacteriocin, a group characterized by a conserved N-terminal sequence motif, YGNGV. oup.comnih.gov this compound shares significant amino acid homology with other bacteriocins in this class. nih.gov
Phylogenetic analysis of the immunity proteins associated with class IIa bacteriocins reveals distinct groups. acs.org The immunity protein for this compound, ImB2, is noted to be somewhat unusual. While its length is similar to immunity proteins in one group, its amino acid sequence shows more homology to a different group. acs.org
The solution structure of this compound, determined by NMR, shows a well-defined central helical structure with a disordered N-terminus. nih.gov Interestingly, comparison with another class IIa bacteriocin, Leucocin A, reveals that while the central helical structure is conserved, the N-terminal structure is not, despite high sequence identity in this region. nih.gov This suggests that the N-terminus may not be the sole determinant for receptor binding. nih.gov
Biosynthesis, Maturation, and Secretion Pathways of Carnobacteriocin B2
Precursor Peptide Synthesis and Leader Peptide Role
Carnobacteriocin B2 is initially synthesized as a biologically inactive prepeptide, a common feature among class II bacteriocins. nih.govresearchgate.netoup.com This precursor, pre-CbnB2, consists of the mature 48-amino acid bacteriocin (B1578144) and an N-terminal leader peptide extension. nih.govoup.comnih.gov The synthesis of this precursor is a ribosomal process, directed by the structural gene cbnB2. nih.gov The full precursor peptide contains 66 amino acids. asm.org The leader peptide plays a crucial role in ensuring the bacteriocin remains inactive inside the producer cell, thereby preventing self-toxicity, and acts as a recognition signal for the dedicated processing and export machinery. nih.govmdpi.com
The N-terminal leader sequence of this compound is an 18-amino acid extension. nih.govresearchgate.net Its primary functions are to guide the prebacteriocin to its dedicated transport system and to maintain it in an inactive state prior to secretion. nih.govmdpi.com Structural studies using multidimensional NMR have revealed that this leader peptide contains an alpha-helix from residues -15 to -5 (relative to the mature peptide's N-terminus). nih.govasm.org This helical structure is believed to be a critical recognition element for the export and processing apparatus. nih.gov
The leader sequences of carnobacteriocins show a high degree of conservation with other related bacteriocins. researchgate.net This homology includes conserved amino acid residues at specific positions, which are likely vital for interaction with the processing machinery. researchgate.net The leader peptide's structure is essential, as it allows the export system to recognize and process the prebacteriocin correctly. nih.govresearchgate.net
After ribosomal synthesis, the pre-CbnB2 peptide undergoes essential post-translational processing to become a mature, active bacteriocin. This processing involves the proteolytic cleavage of the 18-amino acid N-terminal leader peptide. nih.govresearchgate.net This cleavage event occurs at a highly conserved double-glycine (Gly-Gly) motif located at positions -2 and -1, immediately preceding the first amino acid of the mature bacteriocin. nih.govresearchgate.netnih.gov
The cleavage is not performed by a separate protease but is an integral function of the export machinery itself. mdpi.comasm.org Specifically, the N-terminal domain of the dedicated ABC transporter protein possesses the proteolytic activity required to cleave the leader peptide. mdpi.comasm.org This cleavage occurs concomitantly with the translocation of the bacteriocin across the cytoplasmic membrane. oup.comasm.org
Interactive Table: this compound Precursor Details
| Feature | Description | Amino Acid Count | Reference |
| Precursor Peptide | Inactive form of the bacteriocin (Pre-CbnB2) | 66 | asm.org |
| Leader Peptide | N-terminal extension for recognition and inactivation | 18 | nih.govresearchgate.net |
| Mature Peptide | Active form of this compound | 48 | nih.gov |
| Cleavage Motif | Site for leader peptide removal | 2 (Gly-Gly) | nih.govresearchgate.net |
N-Terminal Leader Sequence Structure and Function
Dedicated Export Systems and Transporter Proteins
The secretion of this compound from the producer cell is a signal sequence-independent process that relies on a dedicated export system, rather than the cell's general secretory (Sec) pathway. asm.orgnih.gov This specialized system consists of an ATP-binding cassette (ABC) transporter and an accessory protein, which are encoded by genes located in an operon alongside the bacteriocin structural gene. asm.orgasm.org
The export of this compound is contingent upon a specific ATP-binding cassette (ABC) transporter. asm.orgnih.gov The gene encoding this transporter has been identified as cbnT. asm.org The CbnT protein is a membrane translocator that utilizes the energy derived from ATP hydrolysis to power the secretion of the bacteriocin across the cytoplasmic membrane. asm.orgasm.org As mentioned previously, the N-terminal domain of the CbnT transporter also functions as the maturation protease, responsible for cleaving the N-terminal leader peptide at the Gly-Gly processing site. mdpi.comasm.orgasm.org
Working in concert with the ABC transporter is an essential accessory protein, encoded by the gene cbnD. asm.org While the precise function of these accessory proteins in Gram-positive bacteria is not yet fully understood, their presence is required for the efficient export of the bacteriocin. asm.orgasm.org The CbnD protein is thought to facilitate the translocation of the bacteriocin across the membrane. oup.com The deduced amino acid sequence of CbnD shows homology to accessory proteins from other bacteriocin systems, suggesting a conserved role in the secretion process. asm.org
Interactive Table: this compound Export Machinery
| Component | Gene | Function | Reference |
| ABC Transporter | cbnT | Energizes export via ATP hydrolysis; cleaves leader peptide | asm.org |
| Accessory Protein | cbnD | Assists in the translocation of the bacteriocin across the membrane | asm.org |
ATP-Binding Cassette (ABC) Transporter-Dependent Secretion
Regulatory Mechanisms of this compound Production
The production of this compound is not constitutive; instead, it is meticulously regulated by a peptide-dependent quorum-sensing mechanism. asm.org This allows the bacterial population to coordinate gene expression and produce the bacteriocin only when the cell density is high enough for it to be effective. This regulatory circuit is a type of three-component signal transduction system. asm.orgncsu.edu
The key genetic components of this regulatory system are encoded by the cbnS, cbnK, and cbnR genes, located upstream of the bacteriocin structural and transport genes. asm.org
cbnS : This gene encodes the precursor for a small signaling peptide, or peptide autoinducer. asm.org
cbnK : This gene encodes a membrane-bound histidine protein kinase, which acts as the sensor for the extracellular autoinducer peptide. asm.org
cbnR : This gene encodes a cytoplasmic response regulator. asm.org
The system is activated when the extracellular concentration of the autoinducer peptide, processed from the CbnS precursor, reaches a critical threshold. asm.org The autoinducer binds to and activates the CbnK sensor kinase, which then phosphorylates the CbnR response regulator. The phosphorylated CbnR, in turn, acts as a transcriptional activator, binding to specific promoter regions and switching on the transcription of the operons containing the genes for bacteriocin production (cbnB2), immunity, and transport (cbnT, cbnD). asm.org Interestingly, this compound itself can also function as an induction factor, creating a positive feedback loop or autoregulation. asm.orgcapes.gov.br
Quorum Sensing Systems and Signal Transduction
The biosynthesis of this compound is controlled by a quorum-sensing (QS) mechanism. asm.orgnih.gov This form of cell-to-cell communication allows bacteria to monitor their population density and coordinate gene expression. researchgate.net The system relies on the production, secretion, and detection of a small signaling molecule, an autoinducer peptide. nih.govresearchgate.net In the case of Carnobacterium maltaromaticum (formerly C. piscicola) LV17B, the producer of this compound, this process is mediated by a peptide pheromone. nih.govasm.org
As the bacterial population grows, the concentration of this secreted autoinducer peptide increases in the surrounding environment. mdpi.com Once the autoinducer reaches a critical threshold concentration, it binds to a specific receptor on the bacterial cell surface. asm.orgmdpi.com This binding event initiates a signal transduction cascade that ultimately leads to the activation of genes required for bacteriocin production. asm.orgasm.orgmdpi.com The production of this compound in C. piscicola A9b has been shown to be an autoinduced process, requiring a threshold concentration of approximately 10⁻⁹ M of the bacteriocin itself to trigger its own biosynthesis. asm.org This self-inducing system ensures a rapid, coordinated response once the necessary cell density is achieved. asm.org
Two- and Three-Component Regulatory Systems (e.g., cbnS-cbnK-cbnR)
The signal transduction in this compound production is managed by a three-component regulatory system encoded by genes typically located on a plasmid, such as pCP40 in C. maltaromaticum LV17B. researchgate.netoup.com This system is comprised of an induction factor, a histidine protein kinase, and a response regulator. nih.govmdpi.comnih.gov The key genes involved are cbnS, cbnK, and cbnR. researchgate.netnih.govasm.org
cbnS : This gene encodes the 24-amino acid precursor of the peptide autoinducer, named CS. This precursor has a 17-amino acid leader peptide that is cleaved off during secretion.
cbnK : This gene encodes a membrane-associated histidine protein kinase (HPK). nih.govasm.org CbnK acts as the sensor or receptor for the extracellular autoinducer peptide. mdpi.com Upon binding the autoinducer, CbnK undergoes autophosphorylation. mdpi.com
cbnR : This gene encodes a cytoplasmic response regulator (RR). nih.govasm.org The phosphorylated CbnK transfers the phosphate (B84403) group to CbnR, activating it. mdpi.com The activated CbnR then functions as a transcriptional activator, binding to specific promoter regions to switch on the expression of the this compound structural gene (cbnB2), the immunity gene (cbiB2), and other related genes. nih.gov
This CS-CbnK-CbnR system is a classic example of a three-component regulatory cascade that precisely controls the production of this compound in response to cell population density. oup.com Functional characterization has confirmed that the CbnK-CbnR two-component system is necessary and sufficient to transduce the signal from the CS peptide autoinducer, leading to the activation of promoters for bacteriocin and immunity protein production.
Environmental Factors Influencing this compound Expression
Bacteriocin production is not solely dependent on cell density but is also significantly influenced by various environmental factors. asm.orgnih.gov These factors can affect bacterial growth, the stability of the autoinducer, or the efficiency of the signal transduction system. asm.orgasm.org
Key environmental parameters affecting this compound production include:
pH : The optimal pH for this compound production is around 6.2 to 6.5. nih.govasm.org Production is significantly inhibited at a lower pH of 5.5. nih.govasm.org
Temperature : While specific optimal temperatures for this compound are noted, production of other carnobacterial bacteriocins like piscicolin 126 is inhibited at temperatures above 19°C. nih.gov Generally, bacteriocin production in carnobacteria is favored at lower temperatures, consistent with their prevalence in chilled foods. nih.gov
Sodium Chloride (NaCl) : Increasing concentrations of NaCl (from 2% to 7%) have been shown to reduce the production of this compound. nih.gov High concentrations of NaCl can be inhibitory to bacteriocin production. asm.org
Acetate (B1210297) : The presence of acetate has been found to induce the production of this compound in C. piscicola A9b. nih.gov However, the effectiveness of acetate as an inducer is diminished by increased concentrations of NaCl and glucose. colab.ws
| Environmental Factor | Effect on this compound Production | Reference |
|---|---|---|
| pH | Optimal production at pH 6.2-6.5; inhibited at pH 5.5. | nih.govasm.org |
| Temperature | Production is generally favored at lower temperatures. | nih.gov |
| NaCl | Production is reduced with increasing concentrations (2-7%). | nih.gov |
| Acetate | Induces production, but this effect is reduced by high glucose or NaCl. | nih.govcolab.ws |
Heterologous Expression Systems for this compound
The potential of this compound as a food biopreservative has driven research into its production in various host organisms, a process known as heterologous expression. frontiersin.orgnih.gov This approach can overcome low yields from native producers and facilitate production in food-grade organisms. nih.govucc.ie
Utilizing General Secretory Pathways with Signal Peptides
This compound is naturally secreted by a dedicated ABC (ATP-binding cassette) transport system. asm.orgnih.govnih.gov However, a successful strategy for its heterologous expression involves hijacking the host's general secretory (Sec) pathway. asm.orgnih.govnih.gov This was achieved by creating a fusion protein. asm.orgnih.govnih.gov
The structural gene for mature this compound (cbnB2), devoid of its natural leader peptide, was fused to the gene sequence encoding the signal peptide of divergicin A. asm.orgnih.govresearchgate.net Divergicin A is a bacteriocin that naturally utilizes the Sec pathway for its export. asm.orgnih.govnih.gov This chimeric gene construct allows the host cell's Sec machinery to recognize the divergicin A signal peptide and secrete the attached this compound. asm.orgresearchgate.netoup.com
N-terminal sequencing of the purified recombinant bacteriocin confirmed that the signal peptide was correctly cleaved at the Ala-Ser-Ala site, yielding active, mature this compound. asm.orgnih.gov This method successfully enabled the production and export of this compound in various hosts, including Carnobacterium species and Lactococcus lactis, without the need for its native, specific secretion genes. asm.orgresearchgate.net
Vector Design and Host Strain Considerations for Recombinant Production
The successful recombinant production of this compound depends on the appropriate choice of expression vectors and host strains. frontiersin.orgnih.gov
Host Strains: A variety of host strains have been utilized for the heterologous expression of this compound:
Carnobacterium piscicola LV17C : A non-bacteriocinogenic, plasmidless variant of the original producer, which became capable of producing this compound after transformation with the appropriate construct. asm.orgnih.govasm.org
Carnobacterium divergens LV13 : The wild-type producer of divergicin A, which was engineered to produce both its native bacteriocin and this compound. asm.orgnih.gov
Lactococcus lactis IL1403 : A food-grade lactic acid bacterium that was shown to successfully produce and secrete this compound using the divergicin A signal peptide fusion. asm.org
Escherichia coli : A common host for recombinant protein production. frontiersin.orgucc.ie this compound has been expressed in E. coli, often as a fusion protein with partners like thioredoxin (Trx) or maltose-binding protein (MBP) to enhance solubility and simplify purification. frontiersin.orgasm.orgnih.gov
Vector Design: The design of the expression vector is crucial for efficient production.
For expression in Gram-positive bacteria like Lactococcus and Carnobacterium, shuttle vectors such as pMG36e have been used. asm.orgnih.govasm.org This vector was used to carry the fusion construct of the divergicin A signal peptide and the cbnB2 gene. asm.orgnih.gov To ensure the survival of the host, the this compound immunity gene (cbiB2) was included immediately downstream of the structural gene in the construct. asm.orgnih.govnih.gov
For expression in E. coli, vectors from the pET series (e.g., pET43.1a) are commonly employed. frontiersin.orgiijls.com These vectors often allow for the creation of fusion proteins with tags like a poly-histidine tag (His-tag) for easy purification via affinity chromatography, or with larger proteins like MBP or Trx. frontiersin.orgasm.orgnih.gov The use of a fusion partner like Trx was reported for producing this compound in E. coli. frontiersin.org After purification, the fusion partner is typically cleaved off using a specific protease (like Factor Xa) or chemical methods (like cyanogen (B1215507) bromide) to release the mature bacteriocin. frontiersin.orgasm.orgnih.gov
| Host Strain | Expression Vector | Strategy/Fusion Partner | Reference |
|---|---|---|---|
| Carnobacterium piscicola LV17C | pMG36e derivative | Divergicin A signal peptide | asm.orgnih.gov |
| Carnobacterium divergens LV13 | pMG36e derivative | Divergicin A signal peptide | asm.orgnih.gov |
| Lactococcus lactis IL1403 | pMG36e derivative | Divergicin A signal peptide | asm.org |
| Escherichia coli | pET vectors | Maltose-Binding Protein (MBP), Thioredoxin (Trx) | frontiersin.orgasm.orgnih.gov |
Structural Biology and Structure Function Relationships of Carnobacteriocin B2
Three-Dimensional Solution Structure Elucidation
The three-dimensional structure of Carnobacteriocin B2 in solution has been determined, providing a foundational understanding of its biological activity. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
The three-dimensional solution structure of this compound was elucidated using two-dimensional proton nuclear magnetic resonance (¹H NMR) techniques. nih.govacs.org These studies were conducted in a trifluoroethanol (TFE)/water mixture, a solvent system that mimics a membrane environment, which is crucial for the proper folding of such peptides. nih.govnih.gov In aqueous solutions, CbnB2 exists as a random coil, but in the presence of TFE, it adopts a defined conformation. nih.gov Multidimensional NMR analysis was employed to determine the structure, which is essential for understanding its interaction with target cells. nih.govrcsb.org
Defined Helical Structures (e.g., Central Helical Domain)
NMR studies have revealed that this compound possesses a well-defined central helical structure spanning residues 18-39. nih.gov This α-helical domain is a conserved feature and is believed to be critical for the bacteriocin's interaction with the target receptor on sensitive cells, such as Listeria monocytogenes. nih.gov In contrast to the structured central region, the N-terminus of CbnB2 is disordered. nih.gov The presence of this amphiphilic α-helix near the C-terminus is considered crucial for the antimicrobial activity of class IIa bacteriocins. acs.org
Functional Significance of Conserved Sequence Motifs
Specific sequence motifs within this compound are highly conserved among class IIa bacteriocins and play vital roles in its function.
YGNGVXC Motif and its Proposed Role in Target Interaction
Class IIa bacteriocins, including this compound, are characterized by a conserved YGNGVXC motif near the N-terminus. nih.govacs.orgnih.gov This motif has been proposed to be a receptor-binding site. nih.gov However, structural studies of CbnB2 have suggested that the N-terminus, which contains this motif, may not be directly involved in receptor binding. nih.gov Instead, it is thought that the recognition of the amphiphilic helical portion is the more critical feature for target interaction. nih.gov The N-terminal domain, which is cationic, is believed to mediate the initial binding of the bacteriocin (B1578144) to the target cell membrane through electrostatic interactions. nih.govebi.ac.uk
Cysteine Residues and Disulfide Bond Formation
This compound contains two cysteine residues at positions 9 and 14. nih.govacs.org These residues readily form a disulfide bond, which is a common feature of class IIa bacteriocins and is crucial for their antimicrobial activity. nih.govnih.gov This disulfide bridge stabilizes the N-terminal β-sheet-like domain. nih.govasm.org While CbnB2 was initially thought to be unique in that it could be isolated with its cysteines as free thiols, subsequent research has shown that the formation of the disulfide bond is favorable and results in a fully active peptide. nih.govacs.org
Comparative Structural Analysis with Other Class IIa Bacteriocins
The structure of this compound shares common features with other class IIa bacteriocins, yet also displays distinct differences. Structurally, class IIa bacteriocins consist of a conserved N-terminal region and a more variable C-terminal region. nih.gov The three-dimensional structures of several class IIa bacteriocins, including CbnB2, leucocin A, sakacin P, and curvacin A, have been determined by NMR spectroscopy. nih.govasm.org
| Feature | This compound | Other Class IIa Bacteriocins (General) |
| Size | 48 amino acids nih.govoup.com | 37-48 amino acids nih.gov |
| N-terminal Motif | Conserved YGNGVXC nih.govacs.org | Conserved YGNGVXC nih.govnih.gov |
| Disulfide Bonds | One (Cys9-Cys14) nih.govacs.org | At least one; some have a second C-terminal bond nih.govacs.org |
| 3D Structure | Disordered N-terminus, central α-helix (residues 18-39) nih.gov | N-terminal β-sheet, C-terminal α-helix/helices nih.govnih.gov |
| Key Functional Region | Amphiphilic central helix for target recognition nih.gov | N-terminus for initial binding, C-terminus for specificity and permeabilization nih.govebi.ac.uk |
Structural Homologies and Divergences
Class IIa bacteriocins are defined by a shared structural blueprint, which includes a highly conserved N-terminal region and a more variable C-terminal region. asm.orgnih.gov The 3D structures of several class IIa bacteriocins, including this compound, leucocin A, curvacin A, and sakacin P, have been elucidated by NMR spectroscopy. asm.orgnih.gov
Key structural features include:
N-Terminal Domain : This region is characterized by a conserved YGNGV motif and a disulfide bridge formed between two cysteine residues. nih.govasm.org This domain forms a three-strand antiparallel β-sheet-like structure, which is stabilized by the disulfide bond. asm.orgnih.gov
C-Terminal Domain : This less-conserved domain consists of one or two α-helices and is often described as hydrophobic or amphiphilic. asm.orgnih.govoup.com In CbnB2, NMR studies in a trifluoroethanol (TFE) environment show a well-defined central helical structure spanning residues 18-39. nih.gov
Despite high sequence identity with other bacteriocins like leucocin A (over 66% in the first 24 residues), CbnB2 exhibits structural divergences. nih.gov Notably, while the central helical structure is conserved between CbnB2 and leucocin A, the N-terminal structure of CbnB2 was found to be disordered in TFE solution. nih.gov This is unexpected, given the high sequence similarity and the proposed role of the N-terminus as a receptor binding site. nih.gov Furthermore, CbnB2, with 48 residues, is one of the larger members of the class IIa bacteriocins. oup.com
Table 1: Structural Comparison of this compound and Other Class IIa Bacteriocins This table is interactive. You can sort and filter the data.
| Feature | This compound (CbnB2) | Leucocin A (LeuA) | Pediocin PA-1 | General Class IIa Feature |
|---|---|---|---|---|
| Size (Amino Acids) | 48 oup.com | 37 oup.com | 44 nih.gov | 37-48 asm.org |
| N-Terminal Motif | Conserved YGNGV nih.gov | Conserved YGNGV asm.org | Conserved YGNGV asm.org | YGNGV Consensus nih.gov |
| N-Terminal Structure | Disordered (in TFE), β-sheet like nih.govasm.org | Three-strand antiparallel β-sheet asm.org | β-sheet or coiled nih.gov | Cationic, hydrophilic β-sheet asm.orgnih.gov |
| C-Terminal Structure | Well-defined α-helix (residues 18-39) nih.gov | α-helix nih.gov | α-helix nih.gov | Amphiphilic/hydrophobic α-helix nih.gov |
| Disulfide Bonds | One (conserved N-terminal) nih.gov | One (conserved N-terminal) nih.gov | Two (N- and C-terminal) nih.gov | At least one (N-terminal) asm.org |
Implications for Mechanistic Parallels and Specificities
The structural dichotomy between the N- and C-terminal domains has direct implications for the mechanism of action of class IIa bacteriocins. It is generally held that the process involves target cell recognition followed by membrane permeabilization. nih.gov
The highly conserved, cationic N-terminal domain, particularly the YGNGV motif, has been widely proposed to be a receptor-binding site, responsible for the initial recognition of the target cell. nih.govasm.org However, the structural divergence observed in the N-terminus of CbnB2, which is disordered in solution, suggests a more complex mechanism. nih.gov This finding has led to the hypothesis that the recognition of the amphiphilic helical portion of the C-terminus may be a more critical feature for specificity, or that the N-terminus may not be directly involved in the initial binding as previously thought. nih.govnih.gov
The C-terminal α-helix is crucial for the peptide's bactericidal activity and determines its target specificity. nih.govmdpi.com This region's amphiphilic nature allows it to insert into the target cell membrane, leading to pore formation and subsequent cell death. asm.org The variability in the C-terminal sequence among different class IIa bacteriocins is thought to be responsible for their different target cell specificities. asm.org
Computational Modeling and Simulation Approaches
Computational methods, particularly molecular dynamics (MD) simulations, provide atomistic insights into the dynamic interactions of this compound with membranes and surfaces, complementing experimental data. collectionscanada.gc.ca
Peptide-Surface Interactions in Model Systems
To understand how surface chemistry affects peptide behavior, MD simulations have explored the interaction of CbnB2 with various model self-assembled monolayers (SAMs). acs.orgresearchgate.netnih.gov These SAMs present different surface properties: hydrophobic (-CH3), anionic (-COO⁻), and cationic (-NH3⁺). acs.orgnih.gov
The simulations revealed that the nature of the surface significantly alters both the peptide's adsorption and its secondary structure: acs.orgnih.gov
Hydrophobic Surfaces : Hydrophobic interactions lead to the strongest adsorption of CbnB2 onto the monolayer. acs.orgnih.gov Importantly, this strong binding occurs while the structural integrity of the peptide is largely maintained. acs.orgresearchgate.net
Electrostatic Interactions : Interactions with charged (anionic or cationic) surfaces are different. These electrostatic forces tend to increase the solvation of the peptide, which in turn causes radical changes in its secondary structure. acs.orgnih.gov
These findings demonstrate that the nanoscale chemical properties of a surface can concurrently influence both the binding affinity and the conformational stability of the peptide. acs.orgnih.gov
Table 2: Summary of this compound Interactions in MD Simulations This table is interactive. You can sort and filter the data.
| System | Interacting Surface/Molecule | Key Findings | Structural Impact on CbnB2 | Citation |
|---|---|---|---|---|
| Peptide-Membrane | Anionic-Zwitterionic Lipid Bilayer | Electrostatic attraction to surface; single peptide insertion is not spontaneous. | Partial insertion causes a hinge in the C-terminal helix; full insertion is a stable helix. | nih.govacs.orgfigshare.com |
| Peptide-Protein | Immunity Protein (ImB2) in DPPC Bilayer | CbnB2 attracts ImB2; ImB2 penetrates the bilayer to form a salt bridge with CbnB2. | CbnB2 remains embedded, tending to move toward the interface. | nih.gov |
| Peptide-Surface | Hydrophobic SAM (-CH3) | Strongest adsorption among tested surfaces. | Structural integrity is maintained. | acs.orgnih.gov |
| Peptide-Surface | Anionic SAM (-COO⁻) | Adsorption driven by electrostatics. | Radical changes in secondary structure due to enhanced solvation. | acs.orgnih.gov |
| Peptide-Surface | Cationic SAM (-NH3⁺) | Adsorption driven by electrostatics. | Radical changes in secondary structure due to enhanced solvation. | acs.orgnih.gov |
Antimicrobial Spectrum and Mechanisms of Action of Carnobacteriocin B2
Cellular and Molecular Mechanisms of Action
The bactericidal effect of Carnobacteriocin B2, like other class IIa bacteriocins, is executed at the cytoplasmic membrane of susceptible bacteria. asm.orgnih.gov This process involves a series of steps leading to the loss of cell viability.
The primary mechanism of action of this compound is the permeabilization of the target cell's cytoplasmic membrane through the formation of pores. asm.orgnih.gov This process is initiated by the interaction of the cationic bacteriocin (B1578144) with the anionic components of the bacterial cell surface. mdpi.com Following this initial binding, the bacteriocin inserts into the membrane. nih.gov The amphipathic α-helical structure near the C-terminus of the bacteriocin is critical for this membrane insertion and subsequent pore formation. acs.orgnih.gov This disruption of the membrane barrier leads to the leakage of intracellular components, ultimately causing cell death. asm.orgmdpi.com The formation of these pores is a common feature among class II bacteriocins. researchgate.net
A direct consequence of membrane permeabilization and pore formation by this compound is the dissipation of the proton motive force (PMF), which includes the transmembrane potential. asm.orgnih.gov The formation of pores disrupts the ion gradients across the membrane, leading to the efflux of ions such as potassium (K+). nih.gov This dissipation of the membrane potential and the associated pH gradient arrests essential cellular processes that are dependent on the PMF, such as ATP synthesis and active transport, leading to the depletion of intracellular ATP and ultimately, cell death. mdpi.comnih.govscielo.br This mode of action is a well-established characteristic of class IIa bacteriocins. nih.gov
Leakage of Intracellular Components
A key event in the bactericidal mechanism of this compound is the permeabilization of the target cell's cytoplasmic membrane. asm.org This disruption of the membrane integrity leads to the leakage of essential intracellular components. The formation of pores in the cell membrane dissipates the proton motive force (PMF), which is crucial for vital cellular processes such as ATP synthesis and active transport. mdpi.com The subsequent efflux of small intracellular molecules, including ions and amino acids, ultimately results in cell death.
Identification and Role of Target Receptors
The antimicrobial activity of class IIa bacteriocins like this compound is not a random event but is mediated by specific interactions with target receptors on the surface of sensitive bacteria. acs.orgconicet.gov.ar
Mannose-Specific Phosphotransferase System (Man-PTS) as a Receptor
The primary receptor for class IIa bacteriocins, including this compound, has been identified as the mannose-specific phosphotransferase system (Man-PTS). mdpi.comacs.orgconicet.gov.arresearchgate.net The Man-PTS is a protein complex responsible for the transport and phosphorylation of mannose across the bacterial cell membrane. mdpi.com Specifically, the membrane-bound IIC and IID components of the Man-PTS are crucial for the bactericidal activity of these bacteriocins. mdpi.commicrobiologyresearch.org The interaction with the Man-PTS is a critical step that facilitates the subsequent disruption of the cell membrane. researchgate.net
Proposed Receptor-Binding Mechanisms
The proposed mechanism for receptor binding involves an initial electrostatic interaction between the cationic bacteriocin and the anionic components of the bacterial cell surface. mdpi.comconicet.gov.ar This initial, non-specific binding is thought to increase the local concentration of the bacteriocin near the membrane, facilitating a more specific interaction with the Man-PTS receptor. conicet.gov.ar
The N-terminal region of class IIa bacteriocins, which contains a conserved YGNGV motif, is believed to be involved in this receptor recognition. nih.govoup.com However, some studies suggest that the amphiphilic helical portion of the bacteriocin is also critical for recognition. nih.gov It is proposed that the bacteriocin binds to an extracellular loop of the IIC protein of the Man-PTS. microbiologyresearch.org This binding event is thought to trigger conformational changes in the Man-PTS, leading to the formation of a pore and subsequent cell death. researchgate.net
Synergistic Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound can be significantly enhanced when used in combination with other bacteriocins.
Combinatorial Effects with Other Bacteriocins (e.g., Carnobacteriocin BM1)
Studies have demonstrated a synergistic antimicrobial effect when this compound is combined with Carnobacteriocin BM1, another class IIa bacteriocin produced by the same bacterium, Carnobacterium maltaromaticum (formerly Carnobacterium piscicola). researchgate.netnih.gov This synergistic interaction results in a more potent bactericidal activity than what is observed with either bacteriocin alone. nih.gov
Enhanced Inhibition and Reduced Minimum Inhibitory Concentrations
The combination of this compound and Carnobacteriocin BM1 leads to a significant reduction in the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of target bacteria. researchgate.netnih.gov The MIC values were found to be reduced by 2- to 15-fold when the two bacteriocins were used together. researchgate.netnih.gov This enhanced inhibition broadens the potential applications of these bacteriocins as natural food preservatives.
| Target Bacterium | Fold Reduction in MIC with CbnB2 and CbnBM1 Combination |
| Listeria sp. | 2 to 15-fold researchgate.netnih.gov |
| Enterococcus sp. | 2 to 15-fold researchgate.netnih.gov |
| Carnobacterium sp. | 2 to 15-fold researchgate.netnih.gov |
Bacteriocin Immunity and Target Cell Resistance Mechanisms
Carnobacteriocin B2 Immunity Protein (ImB2)
The producer organism, Carnobacterium maltaromaticum (formerly piscicola), protects itself from the antimicrobial action of this compound through a specific immunity protein, designated ImB2. acs.orgrcsb.org This self-protection is a crucial survival mechanism, allowing the bacterium to produce a potent bacteriocin (B1578144) without succumbing to its effects. nih.gov The immunity conferred by the CbiB2 protein is highly specific to this compound and does not provide protection against other carnobacteriocins, such as carnobacteriocin BM1. nih.govasm.org
The genetic determinant for the ImB2 immunity protein is the cbiB2 gene. nih.govresearchgate.net This gene is strategically located on the same genetic locus as the bacteriocin structural gene, cbnB2. acs.orgrcsb.orgnih.gov Specifically, the cbiB2 gene is found immediately downstream of the cbnB2 gene, and together they form the cbnB2-cbiB2 operon. researchgate.netresearchgate.net This operon structure ensures that the immunity protein is synthesized whenever the bacteriocin is produced, a process known as coexpression. acs.orgrcsb.orgnih.gov Transcriptional analysis has confirmed that the cbnB2-cbiB2 operon is coregulated and subject to inducer-mediated transcriptional control, meaning the production of both the toxin and its antidote are tightly linked. researchgate.net This genetic linkage is a common feature for Class IIa bacteriocins, ensuring that a protective mechanism is in place. frontiersin.org
The three-dimensional structure of ImB2, a protein comprised of 111 amino acids with a molecular weight of approximately 12.6 kDa, has been determined using nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govbmrb.io The protein folds into a compact, globular domain characterized by an antiparallel four-helix bundle. acs.orgnih.gov This motif, where four alpha-helices are arranged in an up-and-down topology, forms the core of the protein. acs.org The stability of this bundle is maintained by the extensive packing of hydrophobic side chains from adjacent helices in the protein's core, while most charged and polar residues face the solvent. acs.orgrcsb.org
A notable feature of ImB2's structure is the presence of a fifth α-helix and an extended C-terminus, which are held against the four-helix bundle through interactions with helices 3 and 4. acs.orgrcsb.org This C-terminal structure distinguishes ImB2 from some other Class IIa immunity proteins. nih.gov Additionally, there is a relatively unstructured and flexible loop region between helices 3 and 4. acs.orgdisprot.org Structural comparisons reveal that while the four-helix bundle is a conserved motif among pediocin-like immunity proteins, significant differences can exist in the C-terminal conformation and local structures, which may contribute to their specificity. nih.govasm.orgrcsb.org
| Structural Feature | Description | Reference |
|---|---|---|
| Primary Structure | 111 amino acid residues | acs.orgrcsb.org |
| Molecular Weight | ~12.6 kDa | nih.govbmrb.io |
| Core Motif | Antiparallel four-helix bundle | acs.orgnih.gov |
| Additional Elements | A fifth α-helix at the C-terminus packed against the bundle | acs.orgnih.gov |
| Key Regions | A flexible loop between helix 3 and helix 4 | acs.orgdisprot.org |
| Determination Method | Nuclear Magnetic Resonance (NMR) Spectroscopy | acs.orgasm.org |
The mechanism of self-protection by ImB2 is an intracellular process. acs.orgasm.org Experiments have shown that the external addition of purified ImB2 protein to a culture of sensitive cells provides no protection against this compound. acs.orgnih.govasm.org Immunity is only conferred when the cbiB2 gene is expressed within the cell, demonstrating that the protein must be present inside the producer organism to function. acs.orgrcsb.org
The prevailing model suggests an indirect protective mechanism rather than direct inactivation of the bacteriocin. nih.govasm.org Studies have found no evidence of direct binding between ImB2 and this compound. rcsb.orgasm.org Instead, it is proposed that ImB2 interacts with the cellular target of the bacteriocin, the mannose phosphotransferase system (man-PTS). researchgate.net According to this model, when the this compound peptide inserts into the cell membrane from the outside and interacts with the man-PTS, it induces a conformational change in the receptor. researchgate.net This change exposes a binding site on the cytosolic side of the man-PTS, which is then recognized by the N-terminal four-helix bundle of the ImB2 protein. researchgate.net Following this recognition, the C-terminal region of ImB2, possibly the fifth helix, is thought to insert into and block the pore formed by the bacteriocin, preventing ion leakage and cell death. researchgate.net
Consistent with its proposed intracellular mechanism of action, Western blot analysis has revealed the subcellular location of the ImB2 protein. nih.govasm.orgresearchgate.net The majority of the ImB2 protein pool is found in the cytoplasm of the producer cell. asm.orgresearchgate.netfrontiersin.org A smaller, yet significant, proportion is found to be associated with the cell membrane. nih.govasm.orgresearchgate.net This dual localization is logical, as a cytoplasmic pool would be readily available to interact with the membrane-bound man-PTS receptor upon attack by the bacteriocin. researchgate.net The primary and specific function of ImB2 is to provide this immunity, protecting the cell from the lethal pore-forming activity of its own this compound. nih.govasm.org
Proposed Mechanisms of Producer Self-Protection
Mechanisms of Resistance in Target Microorganisms
While producer strains have dedicated immunity systems, target microorganisms can develop resistance to this compound and other Class IIa bacteriocins through different mechanisms. asm.org This resistance is not based on possessing the specific immunity protein but rather on modifications to the cell itself that prevent the bacteriocin from effectively killing the cell. microbiologyresearch.org
A primary mechanism of resistance in target bacteria involves alterations to the bacteriocin's receptor, the mannose phosphotransferase system (Man-PTS). microbiologyresearch.orgmdpi.com Sensitive cells that become resistant often exhibit decreased expression or complete downregulation of the mpt genes that encode the Man-PTS. microbiologyresearch.orgunit.noresearchgate.net By producing less of the receptor, or none at all, the resistant cell provides fewer targets for the bacteriocin to bind to, thereby preventing its lethal action. microbiologyresearch.org
In addition to receptor modification, changes in the composition and properties of the cell envelope are a common resistance strategy. nih.govmicrobiologyresearch.org These modifications can interfere with the initial interaction between the cationic bacteriocin and the anionic cell surface. researchgate.net Research on resistant Listeria monocytogenes strains has identified two key changes:
Alteration of Cell Surface Charge : Highly resistant strains show an increased D-alanine content within their teichoic acids. researchgate.net This modification reduces the net negative charge of the cell wall, making the cell surface more positive and thus electrostatically repelling the positively charged bacteriocin peptide. researchgate.net
Changes in Membrane Fluidity : Resistant strains have been found to contain more unsaturated phosphatidylglycerol in their cell membranes. researchgate.net This change in lipid composition is indicative of a more fluid cell membrane, which may further hinder the proper insertion or functioning of the bacteriocin. microbiologyresearch.orgresearchgate.net
Involvement of Transcriptional Regulators (e.g., rpoN)
The development of resistance to class IIa bacteriocins, including this compound, is intricately linked to the function of specific transcriptional regulators that control the expression of the bacteriocin's target receptor. A key regulator identified in this process is the alternative sigma factor σ54 (sigma-54), encoded by the rpoN gene. mdpi.commicrobiologyresearch.orgmicrobiologyresearch.org Early studies using transposon-induced mutants of Listeria monocytogenes demonstrated that inactivating the rpoN gene resulted in resistance to the class IIa bacteriocin mesentericin Y105. mdpi.comasm.org This resistance phenotype could be reversed by complementing the mutant with a functional rpoN gene, confirming its direct involvement. asm.org
The primary role of σ54 in this context is to regulate the expression of the mannose-specific phosphotransferase system (Man-PTS), which serves as the membrane-bound receptor for class IIa bacteriocins. mdpi.commicrobiologyresearch.orgacs.org The σ54 factor is essential for the transcription of the mptACD operon, which encodes the components of the Man-PTS permease. mdpi.commicrobiologyresearch.org Consequently, mutations that inactivate rpoN prevent the expression of the Man-PTS receptor, rendering the cell insensitive to the bacteriocin's action. mdpi.commicrobiologyresearch.org This mechanism has been observed in multiple class IIa-sensitive species, including L. monocytogenes and Enterococcus faecalis, suggesting it is a general strategy for resistance. microbiologyresearch.orgasm.org
Another regulatory protein, the mannose family activator ManR, works in conjunction with RpoN. mdpi.com Both ManR and RpoN are considered crucial for the active transcription of the genes that encode the class IIa bacteriocin receptor. mdpi.com Mutations in the manR gene have also been shown to render cells resistant to these bacteriocins, further highlighting the importance of this transcriptional control pathway in determining sensitivity. mdpi.com
| Regulator | Gene | Function in Resistance | Organism Studied |
| Sigma Factor σ54 | rpoN | Inactivation prevents transcription of the Man-PTS receptor genes, leading to resistance. mdpi.commicrobiologyresearch.orgmicrobiologyresearch.org | Listeria monocytogenes, Enterococcus faecalis microbiologyresearch.orgasm.org |
| Mannose Activator | manR | Mutations prevent active transcription of the bacteriocin receptor genes, conferring resistance. mdpi.com | Listeria monocytogenes mdpi.com |
Efflux Mechanisms and Enzymatic Inactivation
General mechanisms of antimicrobial resistance in bacteria include the active pumping of toxic compounds out of the cell via efflux pumps and the chemical modification or degradation of the antimicrobial agent by specific enzymes. nih.govnih.gov While these are established resistance strategies against various antibiotics, their specific role in resistance to this compound is not as extensively documented. nih.gov
Resistance to bacteriocins can arise from enzymatic degradation. nih.gov A well-known example is the enzyme nisinase, which is secreted by several nisin-resistant strains of Bacillus and inactivates nisin by breaking its C-terminal lanthionine (B1674491) ring. nih.gov However, specific enzymes that inactivate this compound or other class IIa bacteriocins through cleavage or modification have not been prominently reported in the literature. nih.gov
Similarly, increased efflux activity is a known mechanism for reducing the intracellular concentration of antimicrobial agents, thereby conferring resistance. nih.govnih.gov While this is a critical factor in resistance to many classes of antibiotics, direct evidence linking specific efflux pumps to acquired resistance against this compound in target organisms remains limited. nih.govnih.gov General changes in the cell envelope, which may interfere with bacteriocin-receptor interaction, are considered a more common resistance strategy against class IIa bacteriocins. microbiologyresearch.org
Cross-Resistance to Other Class IIa Bacteriocins
A significant characteristic of resistance to class IIa bacteriocins is the high degree of cross-resistance observed among members of this subgroup. Research has demonstrated that strains acquiring resistance to one class IIa bacteriocin are often resistant to others as well. mdpi.com For instance, complete cross-resistance has been observed in Listeria monocytogenes among pediocin PA-1, leucocin A, and this compound. mdpi.com
This phenomenon is rooted in their shared mode of action and common cellular target. Class IIa bacteriocins all recognize and bind to the Man-PTS as their primary receptor on the surface of sensitive cells. mdpi.comacs.org Therefore, a resistance mechanism that involves the modification, loss, or downregulation of the Man-PTS receptor will confer resistance to all bacteriocins that rely on it for activity. mdpi.commicrobiologyresearch.org Further evidence for a shared interaction mechanism comes from studies where mixing two different class IIa bacteriocins, such as leucocin A and this compound, resulted in the inhibition of their antimicrobial activity, suggesting they compete for the same receptor site. microbiologyresearch.orgmicrobiologyresearch.org
Genetic Basis of Acquired Bacteriocin Resistance
Acquired resistance to this compound and related class IIa bacteriocins is founded on specific genetic alterations within the target bacterium. mdpi.commicrobiologyresearch.org These changes typically occur in genes responsible for the expression or structure of the cellular components that the bacteriocin interacts with. Bacterial strains that are sensitive to class IIa bacteriocins can readily give rise to resistant mutants when exposed to the bacteriocin. mdpi.com The primary genetic basis for this acquired resistance involves mutations that prevent the expression of the Man-PTS receptor, effectively eliminating the bacteriocin's target. mdpi.commicrobiologyresearch.org
Mutational Analysis of Resistance Phenotypes
Mutational analysis has been a powerful tool in elucidating the genetic underpinnings of resistance to class IIa bacteriocins. microbiologyresearch.orgasm.org Studies involving transposon mutagenesis and gene inactivation have pinpointed several key genes whose modification leads to a resistant phenotype. microbiologyresearch.orgmicrobiologyresearch.org
As previously discussed, mutations in the regulatory gene rpoN are a primary cause of resistance. mdpi.commicrobiologyresearch.orgmicrobiologyresearch.org Transposon mutagenesis studies were instrumental in first linking rpoN to class IIa bacteriocin resistance in L. monocytogenes and E. faecalis. microbiologyresearch.orgmicrobiologyresearch.org Subsequent inactivation of the mpt genes, which are regulated by rpoN, also resulted in resistance, confirming the Man-PTS as the target. microbiologyresearch.orgmicrobiologyresearch.org
Further detailed analyses have provided a clearer picture of the specific components involved.
Protein Content Analysis : Comparative studies using two-dimensional gel electrophoresis between sensitive and resistant L. monocytogenes isolates revealed the absence of the Man-PTS IIAB protein in the resistant strains. microbiologyresearch.orgmicrobiologyresearch.org
Gene Expression Studies : In high-level resistance strains of L. monocytogenes, increased expression of putative β-glucoside-specific PTS genes has been observed, suggesting a regulatory consequence of acquired resistance through the abolition of mptACD expression. mdpi.com
Heterologous Expression : The central role of the Man-PTS was definitively confirmed through heterologous expression experiments. When the mptC gene from L. monocytogenes, which encodes the IIC subunit of the Man-PTS, was expressed in the insensitive species Lactococcus lactis, the host became sensitive to various class IIa bacteriocins. mdpi.com This finding identified the IIC subunit as the likely direct target molecule for this bacteriocin class. mdpi.com
| Gene/Operon | Type of Mutation/Analysis | Resulting Phenotype | Key Finding |
| rpoN | Transposon mutagenesis, inactivation | Resistance to class IIa bacteriocins. microbiologyresearch.orgmicrobiologyresearch.org | Confirmed σ54 as a key regulator of sensitivity. microbiologyresearch.org |
| mpt operon | Gene inactivation, expression analysis | Resistance to class IIa bacteriocins. microbiologyresearch.org | Downregulation of the Man-PTS is a primary resistance mechanism. microbiologyresearch.org |
| Man-PTS IIAB | 2D gel electrophoresis | Protein absent in resistant mutants. microbiologyresearch.orgmicrobiologyresearch.org | Linked absence of specific Man-PTS subunits to resistance. microbiologyresearch.org |
| mptC | Heterologous expression in L. lactis | L. lactis becomes sensitive to class IIa bacteriocins. mdpi.com | Identified the IIC subunit as the specific receptor component. mdpi.com |
Impact on Bacterial Physiology and Gene Expression
One of the most significant impacts is on carbohydrate metabolism. mdpi.com Studies comparing wild-type and resistant mutants of L. monocytogenes have shown variations in growth on different carbohydrates. mdpi.com Wild-type strains demonstrated faster growth in the presence of glucose, whereas class IIa bacteriocin-resistant strains, which have a non-functional Man-PTS, exhibited quicker growth in the absence of glucose. mdpi.com This suggests that the metabolic pathways for sugar utilization are altered in the resistant strains to compensate for the loss of the primary mannose transport system. mdpi.com
Beyond metabolism, resistance can induce changes in the physical properties of the cell envelope. microbiologyresearch.org
Membrane Fluidity : Analysis of resistant L. monocytogenes strains revealed an altered membrane lipid composition, specifically an increased ratio of unsaturated to saturated fatty acids. mdpi.com This change leads to an increase in membrane fluidity, which may hinder the stable insertion of the bacteriocin into the membrane and disrupt the formation of the pore complex, contributing to resistance. mdpi.com
Gene Expression : The primary change in gene expression is the downregulation or complete silencing of the mptACD operon, which directly confers resistance. mdpi.commicrobiologyresearch.org This is often a result of mutations in upstream regulators like rpoN or manR. mdpi.com This downregulation is considered a common and primary mechanism of resistance against Man-PTS-targeting bacteriocins. microbiologyresearch.org
| Physiological Area | Impact of Resistance | Underlying Mechanism |
| Carbohydrate Metabolism | Altered growth on different sugars; resistant strains grow faster without glucose. mdpi.com | Loss or downregulation of the Man-PTS alters sugar transport and metabolism pathways. mdpi.com |
| Cell Membrane Composition | Increased ratio of unsaturated to saturated fatty acids. mdpi.com | Genetic changes leading to resistance can affect lipid biosynthesis pathways. mdpi.com |
| Cell Membrane Properties | Increased membrane fluidity. mdpi.com | Altered lipid composition may hinder bacteriocin insertion and pore stability. mdpi.com |
| Gene Expression | Downregulation of mptACD and mpoABCD operons. microbiologyresearch.orgmdpi.com | Mutations in transcriptional regulators (rpoN, manR) or the operon promoters. mdpi.commicrobiologyresearch.org |
Advanced Research Methodologies for Carnobacteriocin B2 Studies
Molecular Biology Techniques
Molecular biology has provided the fundamental tools to understand the genetic organization and regulation of Carnobacteriocin B2 production.
The genetic determinants for this compound are located on a 61-kb plasmid in Carnobacterium piscicola LV17B. ualberta.ca Researchers successfully cloned a 16-kb DNA fragment from this plasmid, which was shown to be sufficient for the production of this compound and its associated immunity in a heterologous host. nih.govasm.org The structural gene for this compound, designated cbnB2, is located upstream of its immunity gene, cbiB2. ualberta.canih.gov
DNA sequencing of this cloned fragment revealed the open reading frames for both the bacteriocin (B1578144) and its immunity protein. ualberta.ca The cbnB2 gene encodes a precursor peptide that includes an N-terminal leader sequence, which is cleaved off during secretion to produce the mature, active bacteriocin. asm.org
Mutational analysis has been a key technique to understand the function of these genes. For instance, creating a frameshift mutation in the cbnB2 gene resulted in a noticeable decrease in bacteriocin production, confirming its role as the structural gene. researchgate.net Similarly, mutagenesis studies on the YGNGV motif, a conserved sequence in class IIa bacteriocins, have demonstrated its importance for the antimicrobial activity of this compound. asm.org
| Gene | Locus | Function | Reference |
| cbnB2 | 61-kb plasmid in C. piscicola LV17B | Encodes the this compound precursor peptide. | ualberta.ca |
| cbiB2 | Downstream of cbnB2 on the same plasmid | Encodes the immunity protein (CbiB2) that protects the producer strain. | ualberta.canih.gov |
To study the regulation of this compound expression, reporter gene assays have been employed. These assays typically involve fusing the promoter region of the bacteriocin-related genes to a reporter gene, such as gusA (encoding β-glucuronidase) or lacZ (encoding β-galactosidase). asm.org The expression of the reporter gene then serves as a proxy for the activity of the promoter under different conditions.
For example, studies on the regulation of carnobacteriocin production in C. maltaromaticum LV17B have utilized a gusA-based reporter system. By fusing the promoters of the carnobacteriocin gene clusters to gusA, researchers demonstrated that a three-component regulatory system, consisting of a peptide autoinducer (CS), a histidine protein kinase (CbnK), and a response regulator (CbnR), controls the expression of the bacteriocin genes. This system ensures that bacteriocin production is activated in a population density-dependent manner, a phenomenon known as quorum sensing.
In other studies, lacZ reporter fusions have been used to analyze the expression of genes associated with bacteriocin resistance in Listeria monocytogenes. asm.org These experiments have shown that exposure to bacteriocins like this compound can induce the expression of specific resistance genes in target organisms. asm.org
Gene Cloning, Sequencing, and Mutagenesis
Structural Biology Techniques
Structural biology techniques have been pivotal in revealing the three-dimensional architecture of this compound and its associated immunity protein, providing insights into their mechanisms of action.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary method for determining the three-dimensional structure of this compound and its precursor form. asm.orgasm.orgnih.gov These studies have shown that in a membrane-mimicking environment, such as in the presence of trifluoroethanol or lipid micelles, this compound adopts a well-defined structure. nih.govcore.ac.uk The mature bacteriocin consists of a conserved N-terminal region and a C-terminal domain characterized by an amphiphilic α-helix. asm.orgcore.ac.uk
NMR studies have also been conducted on the precursor of this compound (preCbnB2). asm.orgnih.gov These analyses revealed that the N-terminal leader peptide of preCbnB2 forms an α-helix that appears to fold back onto the mature bacteriocin portion. asm.org This conformation is thought to interfere with the bacteriocin's interaction with the cell membrane, explaining the reduced antimicrobial activity of the precursor. asm.org
The solution structure of the immunity protein, ImB2, has also been determined by NMR spectroscopy. asm.orgacs.org The protein folds into a globular structure composed of a left-turning four-helix bundle. asm.org A fifth, shorter α-helix is present at the C-terminus, which distinguishes it from some other class IIa immunity proteins. asm.org
| Molecule | Technique | Key Structural Features | Reference |
| This compound | NMR Spectroscopy | N-terminal β-sheet-like domain, C-terminal α-helix. | asm.org |
| Pre-Carnobacteriocin B2 | NMR Spectroscopy | Contains an additional N-terminal α-helix in the leader sequence. | asm.orgnih.gov |
| ImB2 (Immunity Protein) | NMR Spectroscopy | Globular, four-helix bundle with a fifth C-terminal helix. | asm.orgacs.org |
Mass spectrometry is a crucial tool for the characterization of this compound and its immunity protein. It is used to accurately determine the molecular weight of the purified peptides, confirming their identity and post-translational modifications.
For instance, electrospray ionization mass spectrometry (ESI-MS) was used to verify the molecular mass of the purified this compound immunity protein (CbiB2). The experimentally determined mass of 12,662.2 ± 3.4 Da was in agreement with the mass calculated from the amino acid sequence deduced from the gene sequence. nih.govasm.org Mass spectrometry has also been used to characterize different forms of related carnobacteriocins, such as carnobacteriocin A, identifying modifications like disulfide bridges and methionine oxidation. researchgate.net
While the structure of the this compound immunity protein (ImB2) itself was solved by NMR, X-ray crystallography has been instrumental in determining the structures of other class IIa bacteriocin immunity proteins, such as the enterocin (B1671362) A immunity protein (EntA-im). asm.orgnih.gov The structural information obtained from these related proteins provides a valuable comparative framework for understanding ImB2.
The crystal structure of EntA-im revealed a four-helix bundle fold, which is remarkably similar to the structure of ImB2 determined by NMR. asm.orgnih.govresearchgate.net This structural conservation, despite low sequence similarity, suggests a common architectural motif for pediocin-like immunity proteins. nih.govresearchgate.net These crystallographic studies, in conjunction with the NMR data for ImB2, have established the four-helix bundle as a conserved structural scaffold for this family of immunity proteins. asm.orgnih.gov
Mass Spectrometry for Peptide Characterization
Biophysical Approaches for Interaction Analysis
Biophysical techniques are indispensable for elucidating the structural dynamics and interaction mechanisms of this compound (CbnB2) with target cell membranes. These methods provide critical insights into the conformational changes the peptide undergoes and how it compromises membrane integrity.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins and peptides like this compound. Studies utilizing CD spectroscopy have revealed that the structure of CbnB2 is highly dependent on its environment. In aqueous solutions, many class IIa bacteriocins are randomly structured. nih.govscispace.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), they adopt a more defined conformation. nih.govscispace.comnih.gov
CD analysis of this compound, along with other class IIa bacteriocins like leucocin A, has demonstrated that temperature significantly affects their secondary structure. nih.govresearchgate.net The α-helical region of these peptides is considered crucial for their antimicrobial activity and target recognition. nih.gov At elevated temperatures, CbnB2, which lacks a second C-terminal disulfide bond found in more heat-stable bacteriocins like pediocin PA-1, experiences a partial disruption of its helical structure. nih.gov This loss of helicity correlates with a decrease in antimicrobial activity, highlighting the importance of the C-terminal amphipathic α-helix for the peptide's function. nih.gov
| Condition | Observation on this compound Structure | Implication |
| Aqueous Solution | Tends to be randomly structured. nih.govscispace.com | The peptide requires a specific environment to adopt its active conformation. |
| Membrane-Mimicking Solvent (TFE) | Induces formation of a well-defined central helical structure. nih.govnih.gov | The peptide's structure changes upon interaction with hydrophobic environments, typical of cell membranes. |
| Elevated Temperature | Partial disruption of the α-helical section. nih.gov | Structural integrity of the C-terminal helix is linked to thermal stability and antimicrobial activity. |
Membrane Permeabilization Assays
The primary mode of action for class IIa bacteriocins, including this compound, is the permeabilization of the target cell's cytoplasmic membrane. nih.govasm.orgmdpi.com This process disrupts the proton motive force, leads to the depletion of intracellular ATP, and causes the leakage of essential ions and metabolites, ultimately resulting in cell death. mdpi.com
The mechanism involves a multi-step process:
Electrostatic Attraction : As a cationic peptide, this compound is initially drawn to the negatively charged surface of the target bacterial cell membrane through electrostatic interactions. nih.govmdpi.com
Receptor Binding : It is proposed that class IIa bacteriocins interact with a specific receptor on the cell surface, with the mannose phosphotransferase system (Man-PTS) being identified as a key receptor for many of these peptides. mdpi.com
Membrane Insertion and Pore Formation : Following binding, the hydrophobic and/or amphiphilic C-terminal portion of the bacteriocin inserts into the lipid bilayer. nih.govasm.org This insertion leads to the formation of hydrophilic pores, compromising the membrane's integrity. nih.gov
While direct assays for CbnB2 are part of a broader body of research on class IIa bacteriocins, the functional outcome is clear. Assays measuring the leakage of intracellular components (like potassium ions or ATP) or the influx of fluorescent dyes (like propidium (B1200493) iodide) are common methods to demonstrate membrane permeabilization by these peptides. The effectiveness of CbnB2 against sensitive strains like Listeria monocytogenes is a direct consequence of this membrane-disrupting capability. asm.org
Computational Biology and Bioinformatics
Computational approaches provide a powerful framework for understanding the structure-function relationships of this compound at a molecular level, complementing experimental data by offering detailed atomic-level insights.
In Silico Analysis of Sequence and Structural Homology
In silico analysis of this compound begins with its primary amino acid sequence. It is classified as a class IIa, or pediocin-like, bacteriocin due to the presence of a highly conserved N-terminal sequence motif, "YGNGV," often referred to as the "pediocin box". nih.gov This region is characteristic of this group and is crucial for their antilisterial activity.
Bioinformatic tools such as BLASTp are used to search protein databases for homologous sequences, while programs like ClustalW are employed for multiple sequence alignment to compare CbnB2 with other bacteriocins. These comparisons reveal that class IIa bacteriocins share significant identity (60-80%) in their conserved, hydrophilic N-terminal regions but are much more diverse in their hydrophobic or amphiphilic C-terminal parts.
The known three-dimensional structures of class IIa bacteriocins, including this compound (PDB code 1CW5) and leucocin A (PDB code 1CW6), which have been determined by NMR spectroscopy, serve as templates for homology-based modeling of other related peptides. nih.govmdpi.com Structural comparisons show that CbnB2 possesses a three-strand antiparallel beta-sheet structure in its N-terminus, stabilized by a disulfide bridge, and an amphiphilic α-helix in its C-terminal region. scispace.commdpi.com Interestingly, a comparison of the CbnB2 and leucocin A structures revealed that despite high sequence identity in their N-terminal regions, their actual N-terminal structures are not conserved, suggesting that the amphiphilic helical portion may be the more critical feature for recognition. nih.gov
| Structural Region | Sequence/Structural Features | Functional Implication |
| N-Terminus | Highly conserved, contains "YGNGV" motif, forms a β-sheet structure. mdpi.com | Implicated in antilisterial activity and potential initial receptor binding. nih.gov |
| C-Terminus | More variable sequence, forms an amphiphilic α-helix. mdpi.com | Important for target cell specificity and insertion into the cell membrane. asm.org |
| Disulfide Bridge | Connects Cys9 and Cys14 in CbnB2. nih.gov | Stabilizes the N-terminal domain structure. scispace.com |
Molecular Dynamics Simulations of Protein-Membrane Interactions
Molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound as it interacts with model lipid bilayers, providing insights that are difficult to obtain through experimental methods alone.
Simulations of CbnB2 in an aqueous environment near a mixed (anionic-zwitterionic) lipid bilayer show that the positively charged peptide is drawn toward the negatively charged bilayer surface by electrostatic attraction. nih.govacs.org However, these simulations also reveal that the spontaneous insertion of a single CbnB2 peptide into the membrane is not a favorable event. nih.govacs.org This supports experimental deductions that alternative mechanisms, such as the cooperative action of multiple peptides or the presence of a receptor, are necessary for membrane penetration. nih.govacs.org
When CbnB2 is modeled as already inserted into the bilayer, MD simulations show it forms a stable, straight helix. nih.govacs.org If only partially inserted, the peptide may experience a slight loss of its helical structure. nih.govacs.org Other simulations have explored the interaction of CbnB2 with model surfaces called self-assembled monolayers (SAMs). These studies indicate that hydrophobic interactions result in the strongest adsorption of the peptide to a surface, while effectively preserving the peptide's structural integrity. researchgate.net
MD simulations have also been used to study the interaction between CbnB2 and its specific immunity protein, ImB2, within a membrane environment. These simulations show that CbnB2 remains embedded in the bilayer and attracts the ImB2 protein towards the membrane, where they can interact via ion-pairing. nih.gov
| Simulation Setup | Key Finding | Reference |
| CbnB2 in aqueous solution with lipid bilayer | Peptide approaches the membrane via electrostatic attraction, but does not spontaneously insert. | nih.govacs.org |
| CbnB2 partially or fully inserted in lipid bilayer | Complete insertion results in a stable helix; partial insertion can cause a slight loss of helical structure. | nih.govacs.org |
| CbnB2 with self-assembled monolayers (SAMs) | Hydrophobic interactions lead to the strongest adsorption and maintain the peptide's structure. | researchgate.net |
| CbnB2 and its immunity protein (ImB2) in lipid bilayer | CbnB2 attracts ImB2 to the bilayer, where they can interact. | nih.gov |
Emerging Concepts and Future Research Directions in Carnobacteriocin B2 Biology
Rational Design of Carnobacteriocin B2 Variants
The potential of this compound as a natural antimicrobial has spurred research into protein engineering to create variants with improved properties. Rational design, guided by an understanding of its structure-function relationship, offers a promising avenue for developing novel bacteriocins with tailored activities. nih.govresearchgate.net
Strategies for Modulating Antimicrobial Spectrum
The antimicrobial spectrum of class IIa bacteriocins like this compound is a key determinant of their application. asm.org Engineering efforts have focused on altering this spectrum, either to broaden it for wider utility or narrow it for more targeted applications.
One strategy involves creating hybrid bacteriocins. For instance, fusing the N-terminal half of enterocin (B1671362) A with the C-terminal half of pediocin PA-1 resulted in a chimeric bacteriocin (B1578144) with enhanced activity against Leuconostoc lactis. researchgate.net This approach suggests that combining domains from different bacteriocins can modulate their target specificity. researchgate.net
Furthermore, the introduction of additional disulfide bridges has been shown to widen the antibacterial spectrum. nih.gov In a study on sakacin P, a related class IIa bacteriocin, the addition of a C-terminal disulfide bridge not only broadened its antimicrobial activity but also improved its potency at higher temperatures. nih.gov This suggests that increasing the structural rigidity of specific regions can enhance bacteriocin function. nih.gov
Future research may explore the fusion of this compound with microcins, which are active against Gram-negative bacteria, to create hybrid peptides with a broader spectrum of activity. researchgate.net
Engineering for Enhanced Specificity or Potency
Improving the specific activity and potency of this compound is a primary goal of protein engineering. nih.gov Site-directed mutagenesis has been a valuable tool in identifying residues critical for activity.
Studies on pediocin PA-1, a well-characterized class IIa bacteriocin, have provided insights applicable to this compound. Replacing the methionine residue in pediocin PA-1 with other hydrophobic amino acids like alanine, isoleucine, or leucine (B10760876) resulted in mutants that retained high potency. asm.org However, substitution with a hydrophilic residue like aspartate significantly decreased activity, highlighting the importance of hydrophobicity in this region for interaction with the target cell membrane. asm.org
Similarly, altering the conserved YGNGV motif in this compound has been shown to impact its potency. asm.org Replacing Tyrosine at position 3 with Phenylalanine reduced its effectiveness, indicating the significance of the hydroxyl group on tyrosine for its activity. asm.org
| Feature | Strategy | Example | Outcome |
| Antimicrobial Spectrum | Hybrid bacteriocin creation | Fusion of enterocin A and pediocin PA-1 domains researchgate.net | Increased activity against Leuconostoc lactis researchgate.net |
| Antimicrobial Spectrum | Introduction of disulfide bridges | Addition of a C-terminal disulfide bridge to sakacin P nih.gov | Broadened antimicrobial spectrum and improved thermal stability nih.gov |
| Specificity and Potency | Site-directed mutagenesis | Replacement of methionine in pediocin PA-1 with hydrophobic residues asm.org | Maintained high potency asm.org |
| Specificity and Potency | Site-directed mutagenesis | Replacement of Tyrosine-3 in this compound with Phenylalanine asm.org | Reduced potency asm.org |
Elucidation of Complex Regulatory Networks
The production of this compound is a tightly regulated process, primarily governed by a quorum-sensing system. researchgate.net Future research aims to unravel the intricacies of these regulatory networks to better understand and potentially manipulate bacteriocin production.
Deeper Understanding of Quorum Sensing in Bacteriocin Production
The production of this compound is controlled by a peptide-pheromone-dependent quorum-sensing mechanism. researchgate.netoup.com This system involves at least two signaling peptides, one of which is this compound itself, that induce bacteriocin production. nih.gov These signaling molecules trigger a two-component signal transduction system composed of the histidine kinase CbnK and the response regulator CbnR, leading to the transcriptional activation of the carnobacteriocin operons. nih.gov
The gene locus for this compound production, located on the pCP40 plasmid, includes the three-component regulatory system (cbnS-cbnK-cbnR), genes for a peptide autoinducer and secretion system (cbnT and cbnD), the structural gene for this compound (cbnB2), and its immunity gene (cbiB2). researchgate.net
Future investigations will likely focus on further dissecting the roles of each component in this regulatory cascade and identifying additional factors that may influence quorum sensing. Understanding the precise molecular interactions between the signaling peptides and the CbnK sensor kinase will be crucial.
Cross-Talk with Other Bacterial Physiological Pathways
The regulatory network for bacteriocin production does not operate in isolation. There is evidence of cross-talk with other physiological pathways within the bacterium. For instance, the regulation of carnobacteriocin production shares similarities with competence development in Streptococcus pneumoniae and virulence factor expression in Staphylococcus aureus, all of which utilize peptide-based quorum sensing. core.ac.uk
In some bacteria, bacteriocin production is linked to the competence quorum-sensing pathway, suggesting a coordinated response to environmental cues. researchgate.net The complex regulatory systems, such as the one seen in Lactobacillus plantarum where a single peptide pheromone induces the production of multiple bacteriocins, highlight the potential for intricate cross-regulation. researchgate.net
Future research should explore the potential links between this compound production and other cellular processes such as stress response, biofilm formation, and nutrient metabolism. Identifying these connections will provide a more holistic view of the role of bacteriocins in bacterial ecology and physiology.
Advanced Understanding of Resistance Development
The emergence of resistance to bacteriocins is a significant concern for their long-term application. nih.gov Understanding the molecular mechanisms of resistance is crucial for developing strategies to mitigate this issue.
Resistance to class IIa bacteriocins like this compound is often associated with the mannose phosphotransferase system (Man-PTS), which serves as the receptor on the surface of sensitive cells. acs.orgnih.gov Downregulation of the genes encoding the Man-PTS is a common mechanism of resistance. microbiologyresearch.org
However, resistance can also arise through other mechanisms. Some resistant strains show normal or even elevated expression of the Man-PTS, suggesting alternative resistance strategies. microbiologyresearch.org These may include alterations in the cell envelope, such as changes in membrane fluidity or surface charge, which could interfere with the bacteriocin-receptor interaction. microbiologyresearch.org
Furthermore, some non-producing bacterial strains have been found to possess immunity genes without the corresponding bacteriocin gene, a phenomenon termed "immune mimicking". nih.govmicrobiologyresearch.org These "orphan immunity genes" can confer protection against specific bacteriocins. nih.gov
The development of resistance can also have broader physiological consequences for the bacteria. For example, spontaneous sakacin P-resistant mutants of Listeria monocytogenes showed altered growth on different sugars and changes in their global gene expression profiles, indicating that resistance involves a complex regulatory network with pleiotropic effects. nih.gov
Future research will need to focus on:
Predictive Models for Resistance Evolution
The emergence of bacterial resistance to bacteriocins like this compound is a significant concern for their long-term application in food preservation and other areas. Understanding and predicting how resistance evolves is crucial for developing strategies to maintain their efficacy.
Research into resistance mechanisms against class IIa bacteriocins, the group to which this compound belongs, has revealed that the mannose phosphotransferase system (Man-PTS) is a key receptor for these antimicrobial peptides. unit.no Resistance can arise through modifications in this system. For instance, some Listeria monocytogenes mutants with high-level resistance to class IIa bacteriocins show increased expression of certain β-glucoside-specific PTS genes. mdpi.com
Predictive models for resistance evolution are being explored to anticipate these changes. These models often consider the genetic determinants of resistance. For example, the regulatory gene rpoN, which encodes the alternative sigma factor σ54, has been linked to resistance to some class IIa bacteriocins. It is thought that σ54 may regulate the expression of the Man-PTS receptor. mdpi.com
Computational approaches, such as molecular dynamics (MD) simulations, are also being used to understand the structural dynamics of this compound and its interaction with target cell membranes. capes.gov.br These simulations can help predict how changes in the bacteriocin's structure or the target cell's receptors might affect its activity and contribute to resistance. By examining the structural stability of the C-terminal amphipathic α-helix, which is crucial for receptor binding, researchers can gain insights into the potential for resistance development. capes.gov.br
Future predictive models will likely integrate genomic data, structural biology, and population dynamics to provide a more comprehensive understanding of resistance evolution. This will enable the proactive development of strategies to counteract resistance before it becomes widespread.
Strategies to Circumvent or Mitigate Resistance
Several strategies are being investigated to overcome or reduce the development of resistance to this compound and other bacteriocins.
One promising approach is the use of bacteriocin combinations . The combined application of multiple bacteriocins can have a synergistic effect, enhancing their antimicrobial activity and reducing the likelihood of resistance emerging. researchgate.netnih.gov For instance, a synergistic mode of action has been demonstrated between Carnobacteriocin BM1 and this compound, where the minimum inhibitory concentrations (MICs) were significantly reduced when used in combination. researchgate.net This strategy broadens the spectrum of activity and makes it more difficult for bacteria to develop resistance to multiple modes of action simultaneously. The use of multiple bacteriocins could also help to control a wider range of undesirable microorganisms. oup.com
Another strategy involves the engineering of bacteriocins . Through genetic or chemical modifications, it may be possible to create novel bacteriocin variants with improved activity, stability, and a reduced propensity for resistance development. oup.com
The concept of competitive suppression is also being explored. This involves introducing a live, non-pathogenic competitor strain along with the bacteriocin. nih.gov The competitor can suppress the growth of the target pathogen and reduce the selection pressure for bacteriocin resistance. nih.gov
Furthermore, limiting the inappropriate and widespread use of bacteriocins is crucial to minimize the selection pressure that drives resistance. mdpi.com A controlled and targeted application is essential to maintain their long-term effectiveness. mdpi.com
Finally, the development of innovative therapeutic strategies such as efflux pump inhibitors, biofilm disruption agents, and gene-editing techniques like CRISPR-Cas9 show potential for mitigating antimicrobial resistance in a broader context, and these approaches could potentially be adapted to enhance the efficacy of bacteriocins. oup.com
Novel Applications in Microbial Ecology and Biocontrol (Non-Clinical)
Beyond its well-established role in food preservation, this compound and the producing organisms, Carnobacterium species, have significant potential in shaping microbial ecosystems and as biocontrol agents in non-clinical settings.
Role in Microbial Community Dynamics
Carnobacterium species, such as C. divergens and C. maltaromaticum, are frequently found in various food environments, particularly in chilled fish and meat products. oup.com Their ability to produce bacteriocins like this compound plays a crucial role in their competitiveness and survival within these microbial communities. oup.com
The production of bacteriocins allows Carnobacterium to inhibit the growth of competing microorganisms, including spoilage bacteria and pathogens like Listeria monocytogenes. oup.com This antagonistic activity helps to structure the microbial community, favoring the dominance of the bacteriocin-producing strain. The expression of carnobacteriocins can be regulated by a quorum-sensing mechanism, where the bacteriocin itself acts as a signaling molecule, allowing the bacteria to coordinate their antimicrobial production based on population density. oup.com
The study of these interactions is essential for understanding the ecological dynamics of food systems and for developing effective biopreservation strategies. By harnessing the competitive advantages conferred by bacteriocins, it is possible to manipulate microbial communities to improve food safety and quality.
Development of Multi-Bacteriocin Production Systems
A significant advancement in the application of bacteriocins is the development of strains that can produce multiple bacteriocins. This approach offers a broader spectrum of antimicrobial activity and can reduce the risk of resistance development. oup.com
A notable example is the creation of a Carnobacterium divergens strain that produces both Divergicin A and this compound. nih.gov This was achieved by fusing the structural gene for this compound with the signal peptide of Divergicin A, allowing for its secretion through the general secretory pathway. nih.govasm.org This demonstrated the feasibility of engineering a single lactic acid bacterium to produce multiple bacteriocins, which has important implications for the development of food-grade multi-bacteriocin expression vectors. nih.gov
The co-production of multiple bacteriocins, such as Carnobacteriocin BM1 and this compound by Carnobacterium piscicola LV17B, also occurs naturally. researchgate.net The genes for these bacteriocins can be located on both plasmids and the chromosome, with their expression sometimes being co-dependent. researchgate.net Optimizing the production of these multi-bacteriocin systems, for instance through heterologous expression in hosts like Escherichia coli, can lead to significantly higher yields of purified bacteriocins for various applications. nih.govfao.org
Integration with Other Non-Thermal Food Preservation Technologies
To enhance the efficacy of this compound and other bacteriocins, they can be integrated with other non-thermal food preservation methods. This "hurdle technology" approach combines different preservation techniques to create a more robust system for controlling microbial growth. meat-food.com
Non-thermal technologies of interest include:
High-Intensity Pulsed-Electric Fields (HIPEF): This method uses short pulses of high-voltage electricity to kill microorganisms. core.ac.uk Its combination with bacteriocins is of particular interest for the preservation of liquid foods like fruit juices. core.ac.uk
Natural Biopreservatives: The use of other natural antimicrobial compounds, such as essential oils and chitosan, in conjunction with bacteriocins can provide a broader spectrum of activity and enhance the preservation effect. meat-food.com
The integration of these technologies allows for a reduction in the intensity of each individual treatment, which can help to better preserve the nutritional and organoleptic properties of food products while ensuring their safety and extending their shelf life. csic.es
Q & A
Q. What structural features distinguish Carnobacteriocin B2 from other Class IIa bacteriocins?
CbnB2 contains a conserved N-terminal YGNGVXC motif and a central amphiphilic helix (residues 18–39) critical for antimicrobial activity. Unlike most Class IIa bacteriocins, its two cysteines (Cys9 and Cys14) can exist as free thiols or form a disulfide bond, a redox-sensitive feature that impacts structural stability and activity . Comparative NMR studies with leucocin A reveal divergent N-terminal conformations despite sequence similarity, suggesting the central helix—not the N-terminus—drives receptor recognition .
Q. What experimental protocols are standard for assessing CbnB2’s antimicrobial activity?
Two primary methods are used:
- Spot-on-lawn assay : Test strains are streaked on agar, and CbnB2 is spotted to observe inhibition zones.
- Microtiter plate assay : Serial dilutions of CbnB2 are incubated with target bacteria, and growth inhibition is quantified via optical density (OD600). Controls should include immune protein CbiB2 (to confirm specificity) and bovine serum albumin (to rule out non-specific effects) .
Q. How is CbnB2 expressed and purified in heterologous hosts like E. coli?
The cbiB2 gene is cloned into expression vectors (e.g., pMal-c2) to produce maltose-binding protein (MBP) fusion constructs. Post-induction, fusion proteins are purified via affinity chromatography (e.g., amylose resin) and cleaved with proteases (e.g., factor Xa). Reverse-phase HPLC is used for final purification, ensuring >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data regarding CbnB2’s disulfide bond?
Early studies reported CbnB2 with free thiols, while later NMR and mass spectrometry confirmed disulfide formation under oxidative conditions. To address discrepancies:
Q. What strategies optimize CbnB2’s heterologous expression for functional studies?
Key considerations:
Q. How does CbnB2’s mode of action differ from two-peptide Class IIb bacteriocins?
CbnB2 acts as a single peptide targeting lipid II or membrane-embedded receptors, while Class IIb bacteriocins (e.g., lactococcin Q) require two peptides for pore formation. Use liposome leakage assays with fluorescent dyes (e.g., calcein) to compare membrane disruption mechanisms. Structural studies show CbnB2’s central helix inserts into membranes, whereas Class IIb peptides adopt β-sheet conformations .
Q. What genetic determinants regulate CbnB2 biosynthesis in Carnobacterium?
The cbn operon includes:
- cbnB2: Structural gene for CbnB2.
- cbiB2: Immunity protein gene.
- cbnK/cbnR: Two-component system activated by peptide pheromones (CbnS and CbnB2 itself). Transcriptional analysis via RT-PCR or RNA-seq can identify promoter regions and autoinduction dynamics .
Methodological Guidance
Q. How to design experiments comparing CbnB2’s activity across bacterial strains?
- Strain selection : Include Gram-positive targets (e.g., Listeria monocytogenes) and resistant mutants.
- Dose-response curves : Measure MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) using broth microdilution.
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .
Q. What bioinformatics tools are essential for studying CbnB2 homologs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
